molecular formula C19H18Cl2N3NaO6S B1670481 Dicloxacillin sodium monohydrate CAS No. 13412-64-1

Dicloxacillin sodium monohydrate

Cat. No. B1670481
CAS RN: 13412-64-1
M. Wt: 511.3 g/mol
InChI Key: SIGZQNJITOWQEF-VICXVTCVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicloxacillin sodium monohydrate is an antibacterial agent of the isoxazolyl penicillin series . It is a penicillinase-resistant, acid-resistant semisynthetic penicillin suitable for oral administration . Each capsule for oral administration contains dicloxacillin sodium USP monohydrate equivalent to 250 mg or 500 mg dicloxacillin (anhydrous) .


Molecular Structure Analysis

The molecular formula of Dicloxacillin sodium monohydrate is C19H18Cl2N3NaO6S . The molecular weight is 510.32 g/mol . The IUPAC name is sodium; (2 S ,5 R ,6 R )-6- [ [3- (2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo [3.2.0]heptane-2-carboxylate;hydrate .


Chemical Reactions Analysis

Dicloxacillin sodium binds to penicillin binding proteins (PBP) located on the inner membrane of the bacterial cell wall . It also inhibits the cross-linkage of peptidoglycan, a critical component of bacterial cell walls . This leads to the inhibition of bacterial cell wall synthesis and eventually causes cell lysis .

Scientific Research Applications

Antibacterial Efficacy

Dicloxacillin sodium monohydrate has been extensively studied for its antibacterial efficacy. It's particularly effective against infections caused by group A streptococci, as shown in a study comparing its effectiveness with phenoxymethol penicillin in treating streptococcal tonsillitis and pharyngitis (Aronovitz, Morgan, & Spitzer, 1968). It's also noted for its effectiveness in treating penicillinase-producing staphylococcal infections and other gram-positive bacterial infections, as indicated in a study discussing its attributes (Annals of Pharmacotherapy, 1968).

Synthesis and Formulation

Research has also focused on the synthesis methods of Dicloxacillin sodium, which is crucial for its production and application. A study established a synthesis method, confirming the structure of the compound through NMR and other techniques, achieving a total yield of about 70.54% (Yu, Zhang, Wan, & Xiao, 2021). Additionally, the formulation of Dicloxacillin sodium into floating tablets has been explored to improve its gastroretentive drug delivery, as elaborated in a research focusing on developing floating tablets using various agents (Pavan et al., 2014).

Pharmacokinetics and Compatibility

Studies on the pharmacokinetics of Dicloxacillin sodium have shown variations in blood serum levels influenced by factors like sex, as evidenced in a study on beagle dogs (Poole, 1970). Compatibility and stability problems in pharmaceutical mixtures containing Dicloxacillin sodium have also been investigated using techniques like differential thermal analysis (Jacobson & Reier, 1969).

Clinical Applications

Clinically, Dicloxacillin sodium has shown effectiveness in treating various pyo-inflammatory diseases, such as pneumonia, osteomyelitis, and skin infections, especially in cases caused by multiresistant staphylococci (Fomina et al., 1982). Its application in heart surgery patients to counteract purulent inflammatory complications post-operation has been studied, highlighting its effectiveness in such clinical settings (Khaimova, Ostrovskaia, Koroleva, & Nezhlutko, 1980).

Safety And Hazards

Dicloxacillin sodium monohydrate may cause skin irritation and serious eye irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation .

properties

IUPAC Name

sodium;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGZQNJITOWQEF-VICXVTCVSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N3NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3116-76-5 (Parent)
Record name Dicloxacillin sodium [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013412641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2049002
Record name Dicloxacillin sodium salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicloxacillin sodium

CAS RN

13412-64-1
Record name Dicloxacillin sodium [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013412641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicloxacillin sodium salt monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]amino]-3,3-dimethyl-7-oxo-, sodium salt, hydrate (1:1:1), (2S,5R,6R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.945
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICLOXACILLIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HZT2V9KX0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicloxacillin sodium monohydrate
Reactant of Route 2
Reactant of Route 2
Dicloxacillin sodium monohydrate
Reactant of Route 3
Dicloxacillin sodium monohydrate
Reactant of Route 4
Reactant of Route 4
Dicloxacillin sodium monohydrate
Reactant of Route 5
Dicloxacillin sodium monohydrate
Reactant of Route 6
Dicloxacillin sodium monohydrate

Citations

For This Compound
84
Citations
GH Aronovitz, DL Morgan… - American Journal of …, 1968 - jamanetwork.com
… dicloxacillin sodium monohydrate em… dicloxacillin sodium monohydrate. No side effects were seen in either group pro¬ duced by either antibiotic. The dicloxacillin sodium monohydrate …
Number of citations: 7 jamanetwork.com
AJ Suresh, AM Kumar, T Suyaraj… - Journal of …, 2012 - scholar.archive.org
A study was carried out using Reverse Phase High Performance Liquid Chromatography to determine the stability of four different brands of formulation (capsules) containing …
Number of citations: 0 scholar.archive.org
RI Rudolph, W Schwartz, JJ Leyden - Archives of Dermatology, 1974 - jamanetwork.com
… Ten patients received nafcillin sodium and dicloxacillin sodium monohydrate alone and experienced a rapid, predictable recovery. Eight patients who received systemic steroids either …
Number of citations: 37 jamanetwork.com
MM Echezarreta-Lopez, I Otero-Mazoy… - Current Drug …, 2008 - ingentaconnect.com
The aim of this work is to analyze the effect of cyclodextrin (CD) complexation on the solubilization and stabilization of sodium dicloxacillin in acid aqueous solutions. The effect of four …
Number of citations: 10 www.ingentaconnect.com
G Benzi, F Berte, E Bermudez, E Arrigoni - Journal of Pharmaceutical …, 1970 - Elsevier
Dicloxacillin antagonizesin vitro the acetylcholine‐, histamine‐, and barium chloride‐induced spasms on the dog bronchial chain.Against the histamine or acetylcholine contraction, …
Number of citations: 2 www.sciencedirect.com
JE Rosenblatt, AC Kind, JL Brodie… - Archives of Internal …, 1968 - jamanetwork.com
… With continuous intravenous infusions plasma levels of dicloxacillin sodium monohydrate were much higher, and the calculated plasma half\x=req-\ life was much longer, than for …
Number of citations: 73 jamanetwork.com
SP Stodghill - 2000 - search.proquest.com
… Cloxacillin sodium monohydrate, dicloxacillin sodium monohydrate and nafcillin sodium monohydrates were chosen for the study based on structural and desolvation similarities. All …
Number of citations: 2 search.proquest.com
CM Kunin - JAMA, 1977 - jamanetwork.com
… Oral agents include oxacillin sodium, nafcillin sodium, cloxacillin sodium monohydrate, and dicloxacillin sodium monohydrate. Probenecid may be used concomitantly to increase blood …
Number of citations: 0 jamanetwork.com
JM Olbrich, DR Ingram, SD Nagatomi… - Trans Soc …, 2010 - abstracts.biomaterials.org
Methods: The polymer OC4 was synthesized following a procedure outlined in a previous publication5. The following drugs were evaluated as part of this study: amikacin sulfate, …
Number of citations: 1 abstracts.biomaterials.org
KA Al-Rashood - Journal of Liquid Chromatography & Related …, 1995 - Taylor & Francis
… water content 12.5%- and dicloxacillin sodium monohydrate - claimed purity 99.5%, water content 3.9%, Gruppo Lepetit SpA, Milan-Italy - were utilized without hrther treatments. …
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.